molecular formula C8H4F3NO4 B2400810 2-(Difluoromethyl)-4-fluoro-6-nitrobenzoic acid CAS No. 2092581-27-4

2-(Difluoromethyl)-4-fluoro-6-nitrobenzoic acid

Cat. No. B2400810
CAS RN: 2092581-27-4
M. Wt: 235.118
InChI Key: ZIDSHBICCFZENL-UHFFFAOYSA-N
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Description

Difluoromethylation is a research hotspot in the field of drug synthesis . A difluoromethyl group can be introduced into organic compounds . Difluoromethyl is an important structural motif, which is commonly found in medicine, pesticides, and functional materials .


Synthesis Analysis

The synthesis of compounds with a difluoromethyl group has been a subject of extensive research . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The molecular structure of difluoromethyl-containing compounds can be complex and varies depending on the specific compound . DFT calculations revealed that the biological environment changes the molecular structure of difluoromethyl-containing compounds only slightly .


Chemical Reactions Analysis

Difluoromethylation reactions are based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S . Various difluoromethylation reagents have been developed, which have important applications and significance in the field of drug synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethyl-containing compounds can vary greatly depending on the specific compound . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Mechanism of Action

The mechanism of action of difluoromethyl-containing compounds can vary greatly depending on the specific compound and its intended use . For example, eflornithine, a difluoromethyl-containing compound, is an ornithine decarboxylase inhibitor .

Safety and Hazards

The safety and hazards associated with difluoromethyl-containing compounds can vary greatly depending on the specific compound . It’s important to handle these compounds with care, using appropriate personal protective equipment and following all safety precautions .

Future Directions

The field of difluoromethylation is rapidly evolving, with new methods and reagents being developed . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

properties

IUPAC Name

2-(difluoromethyl)-4-fluoro-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-3-1-4(7(10)11)6(8(13)14)5(2-3)12(15)16/h1-2,7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDSHBICCFZENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)C(=O)O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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